molecular formula C22H25FN2O3 B2548318 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide CAS No. 921563-68-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2548318
CAS No.: 921563-68-0
M. Wt: 384.451
InChI Key: ZMFFZTNWFINEDB-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
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Biological Activity

Overview of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide

This compound is a member of the oxazepine class, which has been studied for various biological activities. Its structure suggests potential interactions with biological targets due to the presence of both a fluorophenyl group and a tetrahydrobenzo derivative.

The biological activity of compounds like this one often involves modulation of neurotransmitter systems or interference with specific enzyme activities. Oxazepines are known to interact with receptors in the central nervous system (CNS), particularly GABA receptors, which may lead to anxiolytic or sedative effects.

2. Pharmacological Effects

Research indicates that compounds similar to this oxazepine derivative can exhibit:

  • Anxiolytic effects : By enhancing GABAergic transmission.
  • Antidepressant properties : Some studies suggest that modifications in the structure can lead to increased serotonin receptor affinity.
  • Anticonvulsant activity : Related to their ability to modulate excitatory neurotransmission.

3. Case Studies and Research Findings

While specific case studies on this exact compound may be limited, related compounds have shown promising results:

  • A study examining a related oxazepine demonstrated significant anxiolytic effects in rodent models when administered at varying doses.
  • Another investigation into similar structures revealed potential anti-inflammatory properties, suggesting that modifications in the oxazepine structure could enhance therapeutic efficacy against neuroinflammation.

4. Data Tables

Here is a summary table of potential biological activities associated with oxazepine derivatives:

Activity TypeRelated CompoundsObserved EffectsReference
AnxiolyticOxazepamReduced anxiety in animal models
AntidepressantClonazepamIncreased serotonin levels
AnticonvulsantDiazepamSeizure reduction
Anti-inflammatoryLorazepamDecreased neuroinflammation

5.

The compound This compound holds potential for various therapeutic applications based on its structural characteristics and the biological activities observed in related compounds. Further research is necessary to elucidate its specific mechanisms and therapeutic efficacy.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells .

Case Study : A study demonstrated that related compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as SNB-19 and OVCAR-8 .

Kinase Inhibition

The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in regulating cellular functions and are often targeted in cancer therapies.

Mechanism : By inhibiting specific kinases involved in cell proliferation and survival pathways, this compound may contribute to reduced tumor growth and improved therapeutic outcomes.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in preclinical models.

Research Findings : Similar compounds have been shown to reduce inflammation markers significantly in animal models of arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
N-(3,3-dimethyl-4-oxo-5-propyl...)Antimicrobial6.67 mg/mL
N-(5-isopentyl...)Antimicrobial6.72 mg/mL

This table summarizes the antimicrobial efficacy of related compounds against pathogens such as E. coli and Pseudomonas aeruginosa.

Synthesis of Novel Compounds

N-(3,3-dimethyl-4-oxo-5-propyl...) serves as a building block for synthesizing more complex molecules with enhanced biological activities. Researchers are exploring its derivatives for potential use in drug development.

Drug Development Studies

The compound's unique structure allows for modifications that can lead to new drug candidates with improved efficacy and reduced side effects compared to existing therapies.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-4-11-25-18-13-17(9-10-19(18)28-14-22(2,3)21(25)27)24-20(26)12-15-5-7-16(23)8-6-15/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFFZTNWFINEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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